Lanthanum aluminum oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

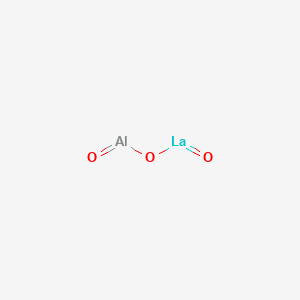

oxo(oxoalumanyloxy)lanthanum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.La.3O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBRHIPHIVJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[La]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.885 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lanthanum aluminum oxide crystal structure and properties

An In-depth Technical Guide to Lanthanum Aluminate (LaAlO₃): Crystal Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Lanthanum Aluminate (LaAlO₃), a synthetic crystal with a distorted perovskite structure, stands as a cornerstone material in condensed matter physics and advanced electronics. Its unique combination of structural, dielectric, and thermal properties makes it an indispensable substrate for the epitaxial growth of complex functional oxides, including high-temperature superconductors, ferroelectrics, and colossal magnetoresistive materials. This guide provides a comprehensive technical overview of LaAlO₃, detailing its fundamental crystal structure and phase transition, intrinsic physical and chemical properties, primary single-crystal growth methodologies, and its critical role in pioneering research and device fabrication. Particular emphasis is placed on the causality behind its selection for specific applications, offering field-proven insights for researchers and engineers.

The Perovskite Heart of LaAlO₃: Crystal Structure and Twinning

Lanthanum Aluminate is an inorganic compound with the chemical formula LaAlO₃, often abbreviated as LAO.[1] At its core, LaAlO₃ is a perovskite oxide, a class of materials defined by the same crystal structure as the mineral calcium titanate (CaTiO₃).[2] This structure is key to its utility.

The Rhombohedral-to-Cubic Phase Transition

While the ideal perovskite structure is cubic, LaAlO₃ exhibits a temperature-dependent polymorphism. At room temperature, it possesses a rhombohedrally distorted perovskite structure belonging to the R-3c space group.[3][4] This distortion arises from a slight rotation of the corner-sharing AlO₆ octahedra relative to each other.[5]

Upon heating, LaAlO₃ undergoes a continuous, second-order phase transition from its rhombohedral phase to the ideal cubic perovskite structure (space group Pm-3m).[3][5] The transition temperature (T_c) is consistently reported to be around 813 K (540 °C).[4][6] This transition is reversible and is a critical consideration during crystal growth and high-temperature applications, as it is the primary origin of crystallographic twinning.

The Inevitability of Twinning

As a LaAlO₃ single crystal is cooled down from its growth temperature (above 2080 °C) through the ~540 °C phase transition point, the change in symmetry from cubic to rhombohedral necessitates the formation of twin domains.[6][7] These ferroelastic twins are regions of the crystal that are oriented differently but are related by a symmetry operation.[8] On polished LaAlO₃ substrates, these twin boundaries can often be seen as fine, straight lines visible to the naked eye.[6]

Causality Insight: The presence of twinning is a double-edged sword. For some applications, the surface steps and strain fields at twin boundaries can be detrimental to the epitaxial growth of ultra-thin films.[2] However, the ability of these domains to switch under stress also contributes to the material's mechanical robustness.[8] For researchers, understanding the twin structure is crucial for interpreting the properties of overlying films.

Caption: Workflow of the structural phase transition in LaAlO₃ upon cooling.

Core Physical and Chemical Properties

The utility of LaAlO₃ is defined by its robust set of physical and chemical properties. It is an optically transparent ceramic that is insoluble in water and mineral acids at room temperature.[1][9] Its high melting point and thermal stability make it suitable for high-temperature processing required for thin-film deposition.[9][10]

Data Summary

The key quantitative properties of LaAlO₃ are summarized below. These values represent typical data reported from commercial suppliers and scientific literature; minor variations may exist depending on crystal purity and measurement conditions.

| Property | Value | Source(s) |

| Structural | ||

| Crystal System (RT) | Rhombohedral (Trigonal), Distorted Perovskite | [3][6] |

| Space Group (RT) | R-3c | [3][4] |

| Pseudocubic Lattice Parameter (RT) | a ≈ 3.79 Å | [6][7] |

| Crystal System (>540 °C) | Cubic | [5][7] |

| Space Group (>540 °C) | Pm-3m | [4][5] |

| Physical | ||

| Density | ~6.52 g/cm³ | [1][7] |

| Melting Point | ~2080 °C (2353 K) | [1][9] |

| Mohs Hardness | ~6.5 | [10] |

| Thermal | ||

| Thermal Expansion Coeff. | ~10 x 10⁻⁶ /K | [7][10] |

| Thermal Conductivity | 10 W/(m·K) at 100°C | [10] |

| Electrical & Optical | ||

| Dielectric Constant (εr) | ~24-25 | [1][6] |

| Loss Tangent (tan δ) | ~6 x 10⁻⁵ at 77 K, 10 GHz | [7][10] |

| Optical Band Gap | ~5.6 - 6.1 eV | [5] |

| Refractive Index | ~2.0 at 632.8 nm | [10] |

Synthesis of High-Quality Single Crystals

The synthesis of large, low-defect LaAlO₃ single crystals is paramount for their use as substrates. The dominant and commercially established technique for this purpose is the Czochralski (CZ) method.[11][12]

The Czochralski (CZ) Growth Method

The Czochralski method, also known as crystal pulling, is a melt-growth technique that allows for the production of large, high-quality single-crystal boules.[12]

Causality Insight: The slow, controlled nature of the CZ process is essential for producing LaAlO₃ crystals. The extremely high melting point of LaAlO₃ requires specialized iridium crucibles and a precisely controlled thermal environment to maintain a stable melt-solid interface. The simultaneous pulling and rotation ensure a uniform temperature distribution and radial composition, which are critical for minimizing defects like dislocations and inclusions.[13]

Representative Protocol: Czochralski Growth of LaAlO₃

This protocol describes a representative, self-validating system for growing a LaAlO₃ single crystal.

-

Material Preparation:

-

Start with high-purity (>99.99%) La₂O₃ and Al₂O₃ powders.

-

Mix the powders in a precise stoichiometric 1:1 molar ratio.

-

Calcination and sintering of the mixed powders are performed to form a dense polycrystalline LaAlO₃ charge.

-

-

Crucible Loading & Melting:

-

Load the sintered charge into an iridium crucible, chosen for its high melting point and chemical stability against molten LaAlO₃.

-

Place the crucible inside the Czochralski furnace, which is typically heated by radio-frequency (RF) induction coils.[14]

-

Heat the charge to a temperature just above its melting point (~2100 °C) in a controlled, inert atmosphere (e.g., Argon) with a small partial pressure of oxygen to maintain stoichiometry.[13]

-

-

Seeding and Growth Initiation:

-

Mount a small, precisely oriented LaAlO₃ seed crystal onto a pull rod.

-

Lower the seed crystal until it just touches the surface of the molten LaAlO₃. Allow a portion of the seed to melt back to ensure a dislocation-free starting interface.

-

-

Crystal Pulling and Rotation:

-

Initiate a slow upward pulling of the seed crystal (e.g., 0.5–2 mm/hour).

-

Simultaneously, rotate the seed crystal (e.g., 5–20 rpm) and often the crucible in the opposite direction.[14]

-

Carefully control the RF power to maintain a constant crystal diameter, forming the characteristic cylindrical boule.

-

-

Cooling and Annealing:

-

Once the desired length is achieved, slowly withdraw the boule from the melt.

-

Cool the crystal to room temperature over a prolonged period (many hours to days) to minimize thermal stress, which can cause cracking.

-

Perform a subsequent oxygen annealing step to eliminate stress and oxygen defects.

-

-

Finishing:

Key Applications and the Role of Material Properties

LaAlO₃'s primary application is as a single-crystal substrate for the epitaxial growth of other perovskite-structured materials.

Substrates for High-Temperature Superconductors (HTS)

LaAlO₃ is one of the most important substrates for the deposition of cuprate superconductors like YBa₂Cu₃O₇ (YBCO).[6]

Causality Insight: The success of LaAlO₃ in this domain is due to a confluence of properties:

-

Lattice Matching: The pseudocubic lattice parameter of LaAlO₃ (~3.79 Å) is an excellent match for the in-plane lattice parameters of YBCO, minimizing lattice strain and the formation of defects in the grown film.[1] This is critical for achieving high critical current densities.

-

Chemical Stability: LaAlO₃ is chemically inert and does not react with the superconductor film at the high deposition temperatures required.

-

Dielectric Properties for Microwave Devices: For applications like HTS filters and resonators, the substrate's properties at microwave frequencies are crucial. LaAlO₃ exhibits a moderately high dielectric constant (~24.5) and, critically, a very low dielectric loss (high quality factor, Q).[6][7] A low loss tangent ensures that the substrate does not absorb and dissipate the microwave signal, preserving the high performance of the superconducting device.[1]

Heterostructures and Emergent Phenomena

A landmark discovery in condensed matter physics was the formation of a two-dimensional electron gas (2DEG) at the interface between LaAlO₃ and strontium titanate (SrTiO₃).[1] When a thin film of LaAlO₃ (with a minimum thickness of 4 unit cells) is epitaxially grown on an SrTiO₃ substrate, the interface becomes electrically conductive, despite both materials being robust insulators.[1] This has opened a vast field of research into emergent phenomena at oxide interfaces, including superconductivity and magnetism.

Thin Film Deposition on LaAlO₃: Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique widely used to grow high-quality epitaxial thin films of complex oxides on LaAlO₃ substrates.[15][16]

Caption: Key stages of the Pulsed Laser Deposition (PLD) process.

Representative Protocol: PLD of an Epitaxial Film on LaAlO₃

-

Substrate Preparation:

-

Mount a single-crystal LaAlO₃ substrate of the desired orientation (e.g., <100>) onto the substrate heater in the PLD vacuum chamber.

-

Ensure good thermal contact between the substrate and the heater block.

-

-

Target Installation:

-

Install a dense, stoichiometric target of the material to be deposited (e.g., SrTiO₃) onto the target carousel. The target is typically rotated during deposition to ensure even erosion.[16]

-

-

Chamber Evacuation and Heating:

-

Evacuate the chamber to a base pressure typically below 10⁻⁶ Torr.

-

Heat the LaAlO₃ substrate to the optimal growth temperature for the specific film material (e.g., 650–850 °C).

-

-

Deposition Process:

-

Backfill the chamber with a controlled partial pressure of a reactive gas, typically high-purity oxygen for oxide films (e.g., 10–200 mTorr).

-

Direct a high-energy pulsed laser (commonly a KrF excimer laser, λ=248 nm) through a quartz window and focus it onto the rotating target.[17]

-

The laser ablates the target material, creating a stoichiometric plasma plume that expands towards the substrate.[15][17]

-

The energetic species in the plume arrive at the heated substrate surface, where they have sufficient mobility to arrange themselves epitaxially, guided by the crystal lattice of the LaAlO₃.

-

Continue deposition for a set number of laser pulses to achieve the desired film thickness.

-

-

Post-Deposition Cooling:

-

After deposition, cool the sample to room temperature in a controlled oxygen atmosphere. This step is crucial for proper oxygenation of the newly grown film, which dictates its final properties.

-

Conclusion

Lanthanum Aluminate (LaAlO₃) is far more than an inert scaffold; it is an enabling platform for materials science and device physics. Its well-understood, albeit complex, rhombohedral perovskite structure, coupled with its excellent lattice matching capabilities and superior high-frequency dielectric properties, provides the necessary foundation for exploring the frontiers of complex oxides. From facilitating the discovery of novel interface phenomena to enabling the practical application of high-temperature superconductors, LaAlO₃ continues to be a material of profound scientific and technical importance. A thorough understanding of its properties and synthesis, as outlined in this guide, is essential for any researcher or engineer working to harness the potential of epitaxial oxide thin films.

References

- LaAlO3 for Research and Development. CrysTec GmbH. [URL: https://www.crystec.de/wp-content/uploads/2021/01/LaAlO3.pdf]

- Lanthanum aluminate - Wikipedia. Wikipedia. [URL: https://en.wikipedia.

- Lanthanum Aluminate. Crystal GmbH. [URL: https://www.crystal-gmbh.

- Mateck Lanthanum Aluminate Substrate, LaAlO3 rhombohedral. LookPolymers. [URL: http://www.lookpolymers.

- LaAlO3 (Cubic, Pm-3m, 221). Materials Project. [URL: https://materialsproject.

- Structural and elastic properties of LaAlO3 from first-principles calculations. AIP Publishing. [URL: https://pubs.aip.

- Neutron powder diffraction study of rhombohedral rare-earth aluminates and the rhombohedral to cubic phase transition. SciSpace. [URL: https://typeset.io/papers/neutron-powder-diffraction-study-of-rhombohedral-rare-earth-1cj82t2e]

- Lanthanum Aluminate Safety Data Sheet. Super Conductor Materials, Inc.. [URL: https://www.scm-inc.

- LAO (LaAlO3) Lanthanum Aluminate Crystal Substrates. crystalsubstrates.com. [URL: https://crystalsubstrates.

- A powder diffraction study of the phase transition in LaAlO 3. ResearchGate. [URL: https://www.researchgate.net/publication/234125917_A_powder_diffraction_study_of_the_phase_transition_in_LaAlO_3]

- Room temperature structure of LaAlO 3. ResearchGate. [URL: https://www.researchgate.

- Research on microwave dielectric properties of LaAlO3-SrTiO3 ceramics with high quality factor. ResearchGate. [URL: https://www.researchgate.net/publication/281146241_Research_on_microwave_dielectric_properties_of_LaAlO3-SrTiO3_ceramics_with_high_quality_factor]

- Low temperature sintering and dielectric properties of LaAlO 3 –BaSnO 3 -based microwave dielectrics. ResearchGate. [URL: https://www.researchgate.net/publication/360668041_Low_temperature_sintering_and_dielectric_properties_of_LaAlO_3_-BaSnO_3_-based_microwave_dielectrics]

- Surface Characterization of Lanthanum Aluminate (LaAlO3). Northwestern University. [URL: https://sites.northwestern.

- Twin Structures in Lanthanum, Praseodymium, and Neodymium Aluminate Ceramics. ResearchGate. [URL: https://www.researchgate.

- Czochralski method - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Czochralski_method]

- Here's Everything You Need To Know About Czochralski Growth. Inc42. [URL: https://inc42.com/resources/heres-everything-you-need-to-know-about-czochralski-growth/]

- Pulsed Laser Deposition Technique for Thin Film Growth. Intuitive Tutorials. [URL: https://intuitivetutorials.com/pulsed-laser-deposition-technique-for-thin-film-growth/]

- Lanthanum Aluminate. SHINKOSHA. [URL: https://www.shinkosha.com/english/products/single_crystal/laalo3/]

- Introduction To Pulsed Laser Deposition (PLD):8 Applications. VacCoat. [URL: https://vaccoat.com/blog/introduction-to-pulsed-laser-deposition-pld/]

- Pulsed Laser Deposition. European Synchrotron Radiation Facility (ESRF). [URL: https://www.esrf.fr/UsersAndScience/Experiments/CRG/BM25/SpLine/Techniques/PLD]

- Czochralski Method for Crystal Growth. Scribd. [URL: https://www.scribd.com/document/329525492/Czochralski-Method-for-Crystal-Growth]

- A practical guide to pulsed laser deposition. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10070104/]

- Pulsed Laser Deposition of LaAlO3-Ba0.5Sr0.5TiO3 Thin Films for Tunable Device Applications. arXiv.org. [URL: https://arxiv.

- The Czochralski Crystal Growth Method. YouTube. [URL: https://www.youtube.

- Understanding surface structure and chemistry of single crystal lanthanum aluminate. Imperial College London. [URL: https://www.imperial.ac.uk/people/s.

- Single Crystal Growth Tricks and Treats. arXiv.org. [URL: https://arxiv.org/pdf/2103.09219]

- Dependence of microwave dielectric properties on ceramic connectivity in ultralow-ε r Al 2 O 3 porous ceramics. OAE Publishing Inc.. [URL: https://mr.oaepublish.com/articles/mr.2022.028]

- Overview of dielectric properties in interaction with microwaves. YouTube. [URL: https://www.youtube.

Sources

- 1. Microwave dielectric properties and applications of rare-earth aluminates | Journal of Materials Research | Cambridge Core [cambridge.org]

- 2. numis.northwestern.edu [numis.northwestern.edu]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. crystalsubstrates.com [crystalsubstrates.com]

- 7. crystal-gmbh.com [crystal-gmbh.com]

- 8. researchgate.net [researchgate.net]

- 9. scm-inc.com [scm-inc.com]

- 10. crystec.de [crystec.de]

- 11. Czochralski method - Wikipedia [en.wikipedia.org]

- 12. inc42.com [inc42.com]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. intuitivetutorial.com [intuitivetutorial.com]

- 16. esrf.fr [esrf.fr]

- 17. vaccoat.com [vaccoat.com]

Perovskite structure of lanthanum aluminum oxide

An In-Depth Technical Guide to the Perovskite Structure of Lanthanum Aluminate (LaAlO₃)

Abstract

Lanthanum aluminate (LaAlO₃), a synthetic inorganic compound, is a cornerstone material in materials science and solid-state physics, primarily due to its distorted perovskite crystal structure. This structure endows it with a unique combination of properties, including a high dielectric constant, excellent thermal stability, and crystallographic compatibility with a host of other functional perovskite oxides.[1] These characteristics make it an indispensable substrate for the epitaxial growth of high-temperature superconductors, ferroelectrics, and magnetic thin films, as well as a high-κ dielectric for advanced electronic components.[1][2][3] This guide provides a detailed examination of the LaAlO₃ crystal structure, including its temperature-dependent phase transition, a summary of its key physicochemical properties, an overview of synthesis and characterization methodologies, and a discussion of its critical applications in research and technology.

The Perovskite Structure: From Ideal to Distorted

The term "perovskite" describes a class of materials with the general chemical formula ABX₃. In the ideal, archetypal cubic structure (space group Pm-3m), the 'A' cation is typically a large rare-earth or alkaline-earth metal ion, while the 'B' cation is a smaller transition metal ion. The 'X' anion is most commonly oxygen. The structure is characterized by a network of corner-sharing BX₆ octahedra, with the large 'A' cation occupying the 12-fold coordinated site in the center of the cube formed by eight of these octahedra.[4]

For lanthanum aluminate (LaAlO₃), La³⁺ is the A-site cation, Al³⁺ is the B-site cation, and O²⁻ is the anion.[4]

Caption: Ideal cubic perovskite structure of LaAlO₃ (T > 813 K).

However, the ideal cubic structure is only stable if the ionic radii of the A, B, and X ions satisfy the Goldschmidt tolerance factor (t) equation, where t is close to 1. For LaAlO₃, the tolerance factor is less than 1, indicating a mismatch in ionic sizes that induces strain in the crystal lattice. To relieve this strain, the AlO₆ octahedra tilt and rotate, causing a structural distortion.

At room temperature, LaAlO₃ adopts a rhombohedrally distorted perovskite structure with the space group R-3c.[5][6] This distortion lowers the symmetry from the ideal cubic form. Upon heating, LaAlO₃ undergoes a continuous, second-order ferroelastic phase transition from the rhombohedral phase to the ideal cubic (Pm-3m) phase at a critical temperature (Tc) of approximately 813 K (540 °C).[5][7]

Caption: Phase transition diagram for Lanthanum Aluminate.

Physicochemical Properties

The structural characteristics of LaAlO₃ directly influence its physical and chemical properties, which are critical for its various applications.

Table 1: Key Properties of Lanthanum Aluminate

| Property | Value | Notes |

| Crystal Structure | ||

| Room Temperature (~25 °C) | Rhombohedral (distorted perovskite), Space Group: R-3c[5][6] | Polished single crystals often exhibit visible twin defects due to this structure.[8] |

| High Temperature (>540 °C) | Cubic (ideal perovskite), Space Group: Pm-3m[5][6] | Transition is a continuous, second-order phase transition.[7] |

| Lattice Parameters | ||

| Pseudocubic | a ≈ 3.787 - 3.82 Å[1][8][9] | Often indexed this way for easier comparison with other perovskite substrates. |

| Rhombohedral | a = 5.357 Å, c = 13.22 Å[3] | Hexagonal setting. |

| Physical Properties | ||

| Density | 6.52 g/cm³[3][8] | |

| Melting Point | ~2080 °C[2][3][8] | High melting point indicates excellent thermal stability. |

| Mohs Hardness | 6.5[2] | |

| Electrical & Optical Properties | ||

| Dielectric Constant (εr) | ~25[3][8][9] | High-κ dielectric material. |

| Band Gap (Eg) | ~5.6 - 6.5 eV[1][5] | Wide bandgap insulator, optically transparent in visible and UV ranges.[5] |

| Refractive Index | 2.0 @ 632.8 nm | |

| Thermal Properties | ||

| Thermal Expansion Coeff. | 10 x 10⁻⁶ /°C[2][3] | Important for lattice matching during high-temperature film deposition. |

Synthesis of Lanthanum Aluminate

The synthesis method for LaAlO₃ is dictated by the desired final form—typically high-purity powder or large, low-defect single crystals.

Single Crystal Growth: The Czochralski (CZ) Method

For applications as an epitaxial substrate, large, high-quality single crystals are essential. The Czochralski method is the primary technique used for this purpose.

Caption: Workflow for LaAlO₃ single crystal growth via the Czochralski method.

Experimental Protocol: Czochralski Growth

-

Material Preparation: Begin with high-purity (>99.99%) lanthanum oxide (La₂O₃) and aluminum oxide (Al₂O₃) powders.

-

Scientist's Note: Purity is paramount. Even trace impurities can act as nucleation sites for defects, compromising the structural integrity and electronic properties of the final crystal.

-

-

Mixing and Sintering: Mix the powders in a precise stoichiometric 1:1 molar ratio. The mixture is then pre-sintered to achieve densification and ensure a homogeneous starting composition.

-

Melting: The pre-sintered material is loaded into an iridium crucible and melted at a temperature of approximately 2100 °C. The process is conducted in an inert atmosphere (e.g., argon) with a small, controlled amount of oxygen.

-

Rationale: Iridium is used for the crucible due to its extremely high melting point and chemical inertness with respect to the molten oxides. The controlled oxygen partial pressure prevents the decomposition of the oxides at these high temperatures.

-

-

Seeding and Growth: A precisely oriented LaAlO₃ seed crystal is lowered into contact with the surface of the melt. The seed is then slowly pulled upwards (0.5–2 mm/h) while being rotated.

-

Rationale: Slow pulling is crucial for maintaining a stable solid-liquid interface, preventing constitutional supercooling and the incorporation of defects. Rotation ensures radial thermal and compositional uniformity in the growing crystal boule.

-

-

Post-Growth Processing: After growth, the crystal is annealed in an oxygen atmosphere to relieve internal stresses and fill any oxygen vacancies that may have formed. Finally, the boule is oriented using X-ray diffraction and then cut and polished to produce substrates of the desired orientation (e.g., <100>, <110>, <111>) and surface finish.[9]

Powder Synthesis: Solid-State Reaction

For producing polycrystalline LaAlO₃ powder, the conventional solid-state reaction (ceramic method) is a common and cost-effective approach.[6]

Experimental Protocol: Solid-State Reaction

-

Precursor Mixing: Stoichiometric amounts of La₂O₃ and Al₂O₃ powders are intimately mixed. This is typically done by ball milling in a liquid medium (e.g., ethanol) to ensure homogeneity at the particle level.

-

Scientist's Note: The homogeneity of the precursor mix is the most critical factor for achieving a single-phase product. Incomplete mixing leads to the formation of intermediate phases.

-

-

Calcination: The dried powder mixture is calcined in an alumina crucible at high temperatures, often in multiple stages. For instance, an initial calcination might be at 1000 °C, followed by intermediate grinding and a final firing at 1400-1600 °C for several hours.[6][10]

-

Rationale: The reaction occurs via solid-state diffusion, which is a slow process. High temperatures are required to provide sufficient thermal energy for atomic diffusion. Intermediate grinding breaks up agglomerates and brings unreacted particles into closer contact, promoting reaction completion.

-

-

Characterization: The final product is analyzed using Powder X-ray Diffraction (PXRD) to confirm the formation of the single-phase LaAlO₃ perovskite structure and to determine the lattice parameters.

Other methods like sol-gel, co-precipitation, and combustion synthesis are also employed to produce nanometer-sized, highly reactive LaAlO₃ powders at lower temperatures than the solid-state method.[6][10][11]

Key Applications in Research and Technology

The unique properties of LaAlO₃ make it a vital material in several advanced technology sectors.

-

Substrates for Epitaxial Thin Films: This is arguably the most significant application of single-crystal LaAlO₃. Its pseudocubic lattice parameter provides an excellent lattice match for the epitaxial growth of a wide range of other perovskite-structured materials.[3][12] This includes high-temperature cuprate superconductors like YBa₂Cu₃O₇ (YBCO), ferroelectric films, and colossal magnetoresistive manganites.[2][9] The insulating nature and thermal stability of the LaAlO₃ substrate are critical for preserving the intrinsic properties of the deposited functional thin films.[1]

-

The LaAlO₃/SrTiO₃ Interface: A landmark discovery in 2004 revealed that a two-dimensional electron gas (2DEG) forms at the interface when four or more unit cells of LaAlO₃ are epitaxially grown on a strontium titanate (SrTiO₃) substrate.[8] While both LaAlO₃ and SrTiO₃ are robust insulators, their interface exhibits a range of emergent phenomena, including high-mobility conductivity, superconductivity, and ferromagnetism, making it a fertile platform for fundamental physics research and novel electronic devices.[8]

-

High-κ Dielectrics and Microwave Devices: With a high dielectric constant of ~25 and low dielectric loss, LaAlO₃ is an attractive material for applications as a high-κ gate dielectric in MOSFETs to enable further device miniaturization.[1][13] It is also used in microwave applications, such as dielectric resonators and filters, where low energy absorption is crucial.[2][3][9]

Conclusion

The lanthanum aluminate perovskite structure is a classic example of how subtle crystallographic distortions can give rise to a wealth of useful physical properties. Its room-temperature rhombohedral structure, which transitions to an ideal cubic phase at high temperatures, is foundational to its utility. Through well-established synthesis techniques like the Czochralski method, high-quality single crystals can be produced, serving as the bedrock for cutting-edge research in correlated electron systems and the development of advanced superconducting and ferroelectric thin-film devices. As materials science continues to push the boundaries of electronics and quantum computing, the role of structurally superior substrates like LaAlO₃ will remain fundamentally important.

References

-

Title: Lanthanum Aluminate (LaAlO3) Source: Shalom EO URL: [Link]

-

Title: A Review on Perovskite Lanthanum Aluminate (LaAlO3), Its Properties and Applications Source: ResearchGate URL: [Link]

-

Title: Lanthanum aluminate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Magnetic and Ferroelectricity Thin Film Substrates Source: Heeger Materials URL: [Link]

-

Title: Lanthanum Aluminum Oxide in Optical Ceramics and Functional Thin Films Source: Stanford Materials URL: [Link]

-

Title: Lanthanum Aluminate LaAlO3 - Material Information Source: Goodfellow URL: [Link]

-

Title: Lanthanum Aluminate Source: Crystal GmbH URL: [Link]

-

Title: Progress and Recent Strategies in the Synthesis and Catalytic Applications of Perovskites Based on Lanthanum and Aluminum Source: MDPI URL: [Link]

-

Title: mp-5304: LaAlO3 (Cubic, Pm-3m, 221) Source: Materials Project URL: [Link]

-

Title: LSAT (oxide) - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Lanthanum Aluminate Crystal (LaAlO3) for Sale Source: Stanford Advanced Materials URL: [Link]

-

Title: Synthesis of lanthanum aluminate by reverse chemical precipitation using pseudoboehmite as alumina precursor Source: Cenaprot URL: [Link]

-

Title: Crystal structures of LaAlO3 perovskite: (a) rhombohedral (r-LaAO) and (b) cubic (c-LaAlO) Source: ResearchGate URL: [Link]

-

Title: LSAT Substrate (Lanthanum Strontium Aluminum Tantalum Oxide) Source: AEM Deposition URL: [Link]

-

Title: LaAlO3 - CrysTec GmbH Source: CrysTec GmbH URL: [Link]

-

Title: Mechanochemical Synthesis of Lanthanum Aluminate by Grinding Lanthanum Oxide with Transition Alumina Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and application of lanthanum aluminate perovskites obtained from aluminum saline slags Source: Universidad Pública de Navarra URL: [Link]

-

Title: Surface Characterization of Lanthanum Aluminate (LaAlO3) Source: Northwestern University URL: [Link]

-

Title: Structural and elastic properties of LaAlO3 from first-principles calculations Source: AIP Publishing URL: [Link]

-

Title: A powder diffraction study of the phase transition in LaAlO3 Source: ResearchGate URL: [Link]

Sources

- 1. goodfellow.com [goodfellow.com]

- 2. Lanthanum Aluminate Crystal (LaAlO3) for Sale | Stanford Advanced Materials [stanfordmaterials.com]

- 3. This compound single crystal substrate, , = 99.99 trace metals 12003-65-5 [sigmaaldrich.com]

- 4. numis.northwestern.edu [numis.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lanthanum aluminate - Wikipedia [en.wikipedia.org]

- 9. crystalsubstrates.com [crystalsubstrates.com]

- 10. cenaprot.mx [cenaprot.mx]

- 11. researchgate.net [researchgate.net]

- 12. heegermaterials.com [heegermaterials.com]

- 13. This compound in Optical Ceramics and Functional Thin Films [stanfordmaterials.com]

Introduction: The Understated Importance of a High-κ Workhorse

An In-Depth Technical Guide to the Dielectric Properties of Lanthanum Aluminate (LaAlO₃) Single Crystals

Lanthanum Aluminate (LaAlO₃), a rhombohedrally-distorted perovskite oxide, has quietly established itself as a cornerstone material in condensed matter physics and materials science.[1] While often recognized for its structural role as an excellent substrate for the epitaxial growth of high-T_c superconductors, ferroelectrics, and complex oxide heterostructures, its intrinsic dielectric properties are fundamental to its utility and a subject of significant research interest.[2] With a relatively high dielectric constant (κ or ε_r) and low dielectric loss, LaAlO₃ is a critical component in low-loss microwave applications and is a leading candidate for next-generation high-κ gate dielectrics in semiconductor technology.[2][3][4]

This guide, intended for researchers and materials scientists, moves beyond a simple datasheet presentation. As a Senior Application Scientist, my objective is to provide a comprehensive understanding of the dielectric behavior of LaAlO₃ single crystals. We will explore the intricate relationship between its crystal structure and dielectric response, detail the influence of external variables like temperature and frequency, and provide actionable, field-proven protocols for accurate characterization. The causality behind experimental choices and the self-validating nature of robust measurement techniques will be emphasized throughout.

PART 1: Foundational Material Properties

A thorough understanding of the dielectric response of LaAlO₃ must be grounded in its fundamental crystallographic and physical properties. These characteristics dictate the material's interaction with external electric fields.

Crystal Structure and Phase Transition

At room temperature, LaAlO₃ possesses a rhombohedral distorted perovskite structure (space group R-3c).[2][5] This structure can be visualized as a network of corner-sharing AlO₆ octahedra, with the large Lanthanum cations occupying the interstitial sites. This is a deviation from the ideal cubic perovskite structure, characterized by a cooperative rotation or tilt of the AlO₆ octahedra along the pseudocubic[6] direction.[1][3] This distortion is crucial as it influences phonon modes and dipole moments within the crystal lattice, which are intrinsically linked to the dielectric response.

Upon heating, LaAlO₃ undergoes a second-order displacive phase transition from the low-temperature rhombohedral phase to a high-temperature cubic phase (space group Pm-3m) at a critical temperature (T_c) of approximately 813-850 K.[1][2] The cooling process post-crystal growth through this phase transition is responsible for the formation of crystallographic twins, which are often visible on the polished substrate surface.[2] The presence and density of these twin boundaries can influence local dielectric properties and are a key consideration for high-frequency applications.

Key Physical and Thermal Properties

A summary of the essential physical properties of LaAlO₃ single crystals, typically grown via the Czochralski method, is presented in Table 1.[7] The relatively high melting point and chemical stability make it a robust material for various deposition and processing conditions.[7][8]

| Property | Value | Reference |

| Crystal Structure | Rhombohedral distorted perovskite (pseudocubic) | [2] |

| Lattice Parameter | a ≈ 3.787 - 3.821 Å (pseudocubic) | [2] |

| Density (25°C) | 6.51 g/cm³ | |

| Melting Point | ~2380 K (2107 °C) | |

| Mohs Hardness | 6.0 | |

| Thermal Conductivity | 10 W/m·K (at 100 °C) | |

| Thermal Expansion | 10 x 10⁻⁶ K⁻¹ |

PART 2: The Dielectric Response of LaAlO₃

The dielectric properties quantify a material's ability to store electrical energy in an applied electric field. For LaAlO₃, these properties are central to its application in both high-frequency electronics and as a gate dielectric.

Dielectric Constant (Permittivity)

LaAlO₃ is classified as a high-κ dielectric material. Its relative dielectric constant (ε_r) is consistently reported in the range of 23 to 25 at room temperature for microwave frequencies.[2][3] This value is significantly higher than that of SiO₂ (~3.9) and Si₃N₄ (~7), making it a promising candidate for replacing conventional gate dielectrics to suppress leakage currents in scaled-down transistors.[3]

The dielectric constant arises from the polarization of the material in an electric field. In an ionic crystal like LaAlO₃, this includes electronic polarization (displacement of electron clouds) and ionic polarization (displacement of the La³⁺, Al³⁺, and O²⁻ ions). The distorted perovskite structure and the polarizability of the constituent ions contribute to its high κ value.

Dielectric Loss (Loss Tangent)

The dielectric loss tangent (tan δ) represents the energy dissipated as heat within the material when subjected to an alternating electric field. For high-frequency applications, a low loss tangent is paramount. LaAlO₃ exhibits a very low loss tangent, particularly at cryogenic temperatures, making it an ideal substrate for high-temperature superconducting microwave resonators.[9]

A reported value for the loss tangent is 6 x 10⁻⁵ at 77 K and 10 GHz . The dielectric loss in LaAlO₃ is primarily attributed to two mechanisms: intrinsic losses from the interaction of the AC field with phonons (lattice vibrations) and extrinsic losses related to defects such as oxygen vacancies and impurities.[1] The growth method and subsequent annealing treatments can significantly impact these extrinsic loss mechanisms.[1][9]

PART 3: Factors Influencing Dielectric Properties

The dielectric "constants" of LaAlO₃ are, in fact, not constant. They are functions of frequency, temperature, and material quality. Understanding these dependencies is critical for device design and material optimization.

Frequency Dependence

The dielectric constant of LaAlO₃ exhibits a characteristic frequency dispersion. Following the general behavior of dielectric materials, the dielectric constant decreases with increasing frequency.[10] At very high frequencies (optical range), only the electronic polarization can respond to the rapidly oscillating field, and the dielectric constant is related to the square of the refractive index (n² ≈ 2.0² = 4). At lower frequencies (microwave, RF), both electronic and ionic polarization contribute, resulting in the higher ε_r value of ~25.

Studies in the terahertz (THz) frequency range (0.2-3 THz) show a relatively flat frequency response for the refractive index (and thus ε_r) in as-grown crystals.[1] However, the loss mechanisms can be frequency-dependent, with specific phonon modes becoming active at their resonant frequencies, typically in the THz and far-infrared regions.[1][11]

Temperature Dependence

The temperature dependence of the dielectric properties of LaAlO₃ is a critical consideration for applications spanning from cryogenic superconducting electronics to room-temperature devices.

-

Dielectric Constant: The permittivity of LaAlO₃ is remarkably stable at low temperatures. Below 40 K, it is practically constant or may slightly increase as temperature decreases.[9] This stability is highly desirable for applications requiring consistent performance over a cryogenic temperature range.

-

Loss Tangent: For high-quality single crystals, the dielectric loss tangent generally decreases as the temperature is lowered.[9] This behavior is consistent with the reduction of phonon-related scattering and the "freezing out" of certain defect-related relaxation mechanisms. This trend underscores why LaAlO₃ is a substrate of choice for low-loss cryogenic microwave devices.[9]

The Role of Defects and Annealing

The dielectric properties of LaAlO₃, particularly the loss tangent, are highly sensitive to crystallographic defects, with oxygen vacancies being the most significant.[1] These vacancies can act as charge traps and create local dipoles, contributing to dielectric relaxation and loss.

-

Causality of Annealing: Annealing the crystal in an oxygen-rich or reducing atmosphere can modify the concentration and distribution of oxygen vacancies. Terahertz time-domain spectroscopy (THz-TDS) studies have shown that annealing can induce strong absorption peaks related to phonon modes, which are not prominent in as-grown samples.[1][11] This is attributed to the diffusion and relocation of oxygen vacancies, which alters the local crystal field and the dynamics of the lattice vibrations.[1][11] This demonstrates that post-growth processing is a powerful tool for tuning the dielectric response.

The following diagram illustrates the relationship between the fundamental crystal properties, external factors, and the resulting dielectric behavior.

Caption: Relationship between intrinsic properties, external factors, and the dielectric response of LaAlO₃.

PART 4: Experimental Characterization Protocols

Accurate and reproducible measurement of dielectric properties is essential. The choice of technique is dictated primarily by the frequency range of interest. All protocols require meticulous sample preparation, typically involving polishing the single crystal into a specific geometry (e.g., a cylinder or a flat plate) with parallel faces.

Low-Frequency Measurement (<1 MHz) using LCR Meter

This method is suitable for probing dielectric relaxation phenomena related to defects and slower dipole dynamics.

-

Principle: The crystal is treated as a parallel plate capacitor. By measuring the capacitance (C) and dissipation factor (D, equivalent to tan δ), the dielectric properties can be calculated.

-

Experimental Workflow:

-

Sample Preparation: A thin, flat single crystal with parallel faces is required. The surfaces must be polished to ensure intimate contact with the electrodes.

-

Electrode Deposition: Sputter thin, conductive electrodes (e.g., Gold or Platinum) onto the two parallel faces of the crystal to form a capacitor structure.

-

Measurement:

-

Measure the thickness (d) of the crystal using a micrometer.

-

Measure the area (A) of the deposited electrodes.

-

Place the sample in a test fixture connected to an LCR meter or impedance analyzer.[12]

-

Measure the capacitance (C) and dissipation factor (D) as a function of frequency and temperature.

-

-

Calculation:

-

The real part of the relative permittivity (ε_r') is calculated as: ε_r' = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

-

The loss tangent is directly the measured dissipation factor: tan δ = D.

-

-

-

Trustworthiness: This is a self-validating system. The accuracy depends on the precise measurement of the sample's physical dimensions (d and A) and the quality of the electrode contact. Calibration of the LCR meter with standard capacitors is crucial.

Microwave Frequency Measurement (~1-20 GHz) using Dielectric Resonator Technique

This is one of the most accurate methods for determining ε_r and tan δ of low-loss materials like LaAlO₃ at microwave frequencies.[9]

-

Principle: A cylindrical single crystal (the resonator) is placed between two highly conductive plates (e.g., copper or superconducting films for higher accuracy) to form a resonant cavity. The resonant frequency of a specific electromagnetic mode (typically the TE₀₁₁ mode) is sensitive to the permittivity of the crystal, while the quality factor (Q) of the resonance is related to the dielectric loss.

-

Experimental Workflow:

Caption: Workflow for the Dielectric Resonator Measurement Technique.

-

Detailed Steps:

-

Sample Preparation: A high-purity LaAlO₃ single crystal is precisely machined into a cylindrical puck with a high aspect ratio (diameter to height). The faces must be parallel and have a fine polish.

-

Assembly: The cylindrical sample is placed in a holder between two parallel, highly conductive plates. The entire assembly can be placed in a cryostat for temperature-dependent measurements.

-

VNA Connection: The cavity is weakly coupled to a Vector Network Analyzer (VNA) using antennas or coupling loops. Weak coupling is critical to measure the true, unloaded Q-factor of the resonator.

-

Measurement: The VNA sweeps the frequency and measures the transmission (S₂₁) or reflection (S₁₁) spectrum. A sharp resonant peak will be observed.

-

Data Analysis: The resonant frequency (f₀) and the 3dB bandwidth (Δf) of the peak are precisely measured. The loaded Q-factor (Q_L) is calculated as f₀ / Δf.

-

Calculation:

-

Permittivity (ε_r): The value of ε_r is determined by numerically solving the transcendental equations that relate the resonator's dimensions, the resonant mode (TE₀₁₁), and f₀. This requires specialized software but is highly accurate.

-

Loss Tangent (tan δ): The unloaded Q-factor (Q_u) is determined from Q_L after accounting for coupling losses. The loss tangent is then calculated as: tan δ ≈ 1 / Q_u. For ultimate accuracy, conductor losses from the plates must also be subtracted. Using superconducting plates minimizes this error source.[9]

-

-

PART 5: Applications Leveraging the Dielectric Properties of LaAlO₃

The unique combination of a high dielectric constant, low loss, and excellent structural compatibility makes LaAlO₃ indispensable in several advanced technology areas.

| Application Area | Key LaAlO₃ Property | Rationale and Benefit | References |

| High-T_c Superconducting Devices | Low Loss Tangent (tan δ), Lattice Matching | Serves as a low-loss substrate for microwave components like filters and resonators. The low tan δ at cryogenic temperatures ensures that the device performance is limited by the superconductor, not the substrate. | [2][7] |

| High-κ Gate Dielectrics | High Dielectric Constant (ε_r ≈ 25) | As a potential replacement for SiO₂, its high κ allows for a physically thicker gate insulator with the same equivalent oxide thickness (EOT), drastically reducing quantum tunneling leakage currents in MOSFETs. | [2][3][4] |

| Complex Oxide Heterostructures | High Dielectric Constant, Structural Compatibility | Provides a high-κ dielectric environment for investigating emergent phenomena at interfaces, such as the 2D electron gas (2DEG) at the LaAlO₃/SrTiO₃ interface. | [2] |

| Microwave and Millimeter-Wave Electronics | Moderate ε_r, Low tan δ | Used in dielectric resonators and as a substrate for monolithic microwave integrated circuits (MMICs), where low energy dissipation is critical. | [2][5] |

Conclusion

Lanthanum Aluminate is far more than a passive substrate; it is an active dielectric material whose properties are a complex interplay of its intrinsic crystal structure and extrinsic factors like defects, temperature, and frequency. Its high permittivity makes it a key player in the future of semiconductor devices, while its exceptionally low dielectric loss at cryogenic temperatures cements its role in the world of superconductivity and quantum information. For the materials scientist or device engineer, a deep, mechanistic understanding of these properties, coupled with robust characterization protocols, is the key to unlocking the full potential of this versatile perovskite oxide.

References

-

LaAlO3 - CrysTec GmbH. (Source: CrysTec GmbH)

-

LAO (LaAlO3) Lanthanum Aluminate Crystal Substrates. (Source: crystalsubstrates.com)

-

Effect of annealing on the temperature-dependent dielectric properties of LaAlO3 at terahertz frequencies. (Source: AIP Publishing)

-

LaAlO3 (LAO) substrates. (Source: S.K Novel Materials & Technologies LLP)

-

Dielectric Properties of Single Crystals of Al2O3, LaAlO3, NdGaO3, SrTiO3, and MgO at Cryogenic Temperatures. (Source: ResearchGate, originally IEEE Transactions on Microwave Theory and Techniques)

-

Dielectric properties and long-wavelength optical modes of the high-κ oxide LaAlO_{3}. (Source: various via semanticscholar.org)

-

Structural and elastic properties of LaAlO3 from first-principles calculations. (Source: AIP Publishing)

-

Surface Characterization of Lanthanum Aluminate (LaAlO3). (Source: Northwestern University)

-

Measurements of the Dielectric Constant of BaTiO 3 Single Crystals in the Paraelectric Region at X Band. (Source: AIP Publishing)

-

mp-5304: LaAlO3 (cubic, Pm-3m, 221). (Source: Materials Project)

-

Lanthanum Aluminate (LaAlO3). (Source: Shalom EO)

-

Which method is suitable to find the dielectric constant of a crystal? (Source: ResearchGate)

-

Progress and Recent Strategies in the Synthesis and Catalytic Applications of Perovskites Based on Lanthanum and Aluminum. (Source: NIH National Library of Medicine)

-

Effect of annealing on the temperature-dependent dielectric properties of LaAlO3 at terahertz frequencies. (Source: ResearchGate)

-

Dielectric properties of single crystals of Al2O3 , LaAlO3, NdGaO3, SrTiO3, and MgO at cryogenic temperatures. (Source: ResearchGate)

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. crystalsubstrates.com [crystalsubstrates.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. numis.northwestern.edu [numis.northwestern.edu]

- 5. Progress and Recent Strategies in the Synthesis and Catalytic Applications of Perovskites Based on Lanthanum and Aluminum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crystec.de [crystec.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Lattice parameter of lanthanum aluminum oxide

An In-Depth Technical Guide to the Lattice Parameter of Lanthanum Aluminate (LaAlO₃)

Introduction

Lanthanum Aluminate (LaAlO₃), often abbreviated as LAO, is an inorganic ceramic oxide that has garnered significant attention in materials science and condensed matter physics.[1][2] Valued for its high dielectric constant (~25), thermal stability, and wide bandgap, LaAlO₃ serves as a critical single-crystal substrate for the epitaxial growth of a diverse range of functional thin films.[1][2][3][4] These include high-temperature superconductors, ferroelectrics, and magnetic materials.[2][3][4] The precise alignment and crystalline quality of these films—and thus their functional properties—are critically dependent on the lattice parameter of the LaAlO₃ substrate. A thorough understanding of this fundamental structural parameter is therefore essential for researchers in these fields.

This guide provides a detailed examination of the crystal structure and lattice parameters of LaAlO₃, the standard methodologies for its determination, and the key factors, such as temperature and epitaxial strain, that influence its value.

The Crystal Structure of Lanthanum Aluminate

While often discussed in the context of the ideal cubic perovskite (ABO₃) structure, lanthanum aluminate at room temperature exhibits a subtle but important deviation.

-

Rhombohedral Distortion: At ambient temperatures, LaAlO₃ possesses a rhombohedrally distorted perovskite structure, which belongs to the trigonal crystal system with the space group R-3c.[5][6] This distortion arises from a slight rotation of the AlO₆ octahedra relative to each other.[5][6][7] The true unit cell is rhombohedral, which can also be represented in a larger hexagonal setting.

-

The Pseudocubic Approximation: For practical applications, especially when considering lattice matching for epitaxial film growth, it is common to describe LaAlO₃ using a simpler pseudocubic unit cell.[2][8] This approximation averages the distorted rhombohedral cell into a cube-like shape, providing a single lattice parameter that is highly useful for comparing with other perovskite materials.[2]

-

High-Temperature Cubic Phase: Upon heating, LaAlO₃ undergoes a structural phase transition from the rhombohedral phase to a perfect, undistorted cubic perovskite structure (space group Pm-3m).[8][9] This transition occurs at approximately 813 K (~540 °C).[3][10]

Reported Lattice Parameter Values for LaAlO₃

The lattice parameter of LaAlO₃ has been extensively characterized. The precise value depends on the crystal structure convention being used (rhombohedral, hexagonal, or pseudocubic) and the measurement conditions. The following table summarizes representative values from various sources.

| Crystal System Representation | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Angle (α or γ) | Temperature |

| Pseudocubic | 3.787 | - | 90° | Room Temp. |

| Pseudocubic | 3.79 | - | 90° | Room Temp. |

| Pseudocubic | 3.821 | - | 90° | 25 °C |

| Rhombohedral | 5.357 | - | 60.1° | Room Temp. |

| Hexagonal (setting for Rhombohedral) | 5.36 | 13.09 | γ = 120° | Room Temp. |

| Cubic (High-Temp Phase) | ~3.82 (calculated) | - | 90° | > 540 °C |

Note: The pseudocubic parameter is the most frequently cited value in the context of thin film epitaxy.

Experimental Determination via X-ray Diffraction (XRD)

X-ray diffraction (XRD) is the definitive experimental technique for accurately determining the lattice parameters of crystalline materials like LaAlO₃.[11][12] The fundamental principle is that the wavelength of X-rays is on the same order of magnitude as the spacing between atomic planes in a crystal, leading to predictable diffraction patterns.[11]

Causality in Method Selection

The choice of XRD is dictated by Bragg's Law, which forms a direct mathematical relationship between the angle of constructive interference (θ), the wavelength of the incident X-rays (λ), and the interplanar spacing (d) of the crystal lattice:

nλ = 2d sin(θ)

By precisely measuring the angles (2θ) at which diffraction peaks occur, one can calculate the d-spacings.[12] These d-spacings are geometrically related to the unit cell's lattice parameters. For a simple cubic system, the relationship is straightforward, but for the rhombohedral structure of LaAlO₃, more complex formulas are required, often handled by specialized software.

Standard Protocol for Powder XRD Analysis

-

Sample Preparation: A single crystal or bulk ceramic of LaAlO₃ is ground into a fine, homogenous powder. This step is crucial to ensure that the crystallites are randomly oriented with respect to the incident X-ray beam, which is a requirement for a standard powder diffraction pattern.

-

Instrument Configuration: The powder sample is mounted on a flat sample holder within a powder diffractometer. The instrument is configured with a specific X-ray source (e.g., Copper Kα, λ ≈ 1.54 Å) and the goniometer is calibrated to ensure angular accuracy.

-

Data Acquisition: A θ-2θ scan is performed. The X-ray source is fixed, while the sample holder (at angle θ) and the detector (at angle 2θ) rotate in a coupled manner. The detector records the intensity of diffracted X-rays as a function of the 2θ angle.

-

Data Analysis and Parameter Refinement:

-

Peak Identification: The resulting diffractogram (Intensity vs. 2θ) shows a series of peaks, each corresponding to a specific family of crystal planes (hkl).

-

d-Spacing Calculation: The angular position of each peak is used in Bragg's Law to calculate the corresponding d-spacing. For higher accuracy, it is preferable to use peaks at high 2θ angles, as this minimizes the error in the calculated lattice parameter.[13]

-

Indexing and Lattice Parameter Calculation: The set of calculated d-spacings is indexed—meaning each peak is assigned its correct (hkl) Miller indices based on the known crystal structure (rhombohedral R-3c).[14] Using the appropriate geometric formula for the trigonal system, the lattice parameters ('a' and 'c' in the hexagonal setting) are calculated.

-

Least-Squares Refinement: To obtain the most precise values, a least-squares refinement is performed on the data from multiple diffraction peaks. This process minimizes the difference between the experimentally observed peak positions and those calculated from the refined lattice parameters.

-

Workflow for Lattice Parameter Determination

Caption: Workflow for determining LaAlO₃ lattice parameters using powder X-ray diffraction.

Factors Influencing the LaAlO₃ Lattice Parameter

The lattice parameter of LaAlO₃ is not a fixed constant but is sensitive to several external and internal factors.

Thermal Expansion

Like most materials, the LaAlO₃ lattice expands upon heating. This is quantified by the thermal expansion coefficient, which for LaAlO₃ is approximately 10 x 10⁻⁶ K⁻¹.[4][15] This parameter is critical for high-temperature film deposition, as a mismatch in thermal expansion between the substrate and the film can introduce significant stress and defects upon cooling. The structural phase transition from rhombohedral to cubic around 540 °C also involves a distinct change in the lattice volume and symmetry.[16]

Epitaxial Strain in Thin Films

When LaAlO₃ is grown as a thin film on a single-crystal substrate with a different lattice parameter, it experiences epitaxial strain.[17] The film's crystal lattice is forced to stretch or compress in-plane to align with the substrate's lattice.

-

Coherent Growth: Below a certain critical thickness, the film grows coherently (pseudomorphically), with its in-plane lattice parameter perfectly matching that of the substrate.[18][19] For example, when LaAlO₃ (a ≈ 3.79 Å) is grown on Strontium Titanate (SrTiO₃, a ≈ 3.905 Å), the LaAlO₃ film is subjected to significant tensile strain as it stretches to match the larger substrate lattice.[19][20]

-

Strain Relaxation: Above the critical thickness, it becomes energetically favorable for the film to relax back towards its bulk lattice parameter by introducing crystalline defects, such as dislocations.[18][19][21] This relaxation is often gradual, with a layer near the interface remaining highly strained while the top surface relaxes.[18]

This ability to manipulate the lattice parameter via strain is a powerful tool in materials science, as it can be used to tune the electronic, magnetic, and optical properties of the film.

Caption: Effect of tensile strain on a LaAlO₃ thin film grown on a substrate with a larger lattice.

Conclusion

The lattice parameter of lanthanum aluminate is a cornerstone property governing its application as a substrate for advanced oxide heterostructures. While the material has a rhombohedral crystal structure at room temperature, its lattice is most conveniently described by a pseudocubic parameter, typically around 3.79 Å. This value can be determined with high precision using standard X-ray diffraction techniques. For researchers and engineers working with LaAlO₃, it is crucial to recognize that this parameter is not static; it is dynamically influenced by temperature and, most significantly, by the epitaxial strain imposed during thin film growth. Mastering these concepts is key to controllably engineering the properties of next-generation electronic and magnetic devices.

References

- mp-2920: LaAlO3 (Trigonal, R-3c, 167).

- Lanthanum alumin

- mp-5304: LaAlO3 (Cubic, Pm-3m, 221).

- Lanthanum Alumin

- LAO (LaAlO3) Lanthanum Aluminate Crystal Substrates.

- Lanthanum Aluminate Properties and Applic

- Lanthanum Aluminate Crystal (LaAlO3) for Sale.

- LaAlO3. CrysTec GmbH.

- Epitaxial strain and its relaxation at the LaAlO3/SrTiO3 interface. AIP Publishing.

- Determining lattice parameters accurately. Dissemination of IT for the Promotion of Materials Science (DoITPoMS), University of Cambridge.

- Calculating Crystal Structure and Lattice Parameters Using X-ray Diffraction. Rob Welch, University of Sheffield.

- Strain relaxation in epitaxial SrRuO3 thin films on LaAlO3 substr

- Thermal expansion of LaAlO3 and (La,Sr)(Al,Ta)

- X-ray Diffraction. Chemistry LibreTexts.

- High-quality epitaxial, homogeneous anatase thin films by on-site controlled hydrolysis on LaAlO3 substrates and characteriz

- Refined rhombohedral lattice parameter aPC and lattice angle PC for LaAlO3 on the pseudocubic unit cell.

- Strain relaxation and critical thickness for epitaxial LaAlO3 thin films grown on SrTiO3(0 0 1) substrates by molecular beam epitaxy.

- Growth of LaAlO3 on silicon via an ultrathin SrTiO3 buffer layer by molecular-beam epitaxy. Cornell University.

- How to Index X-ray Diffraction Peaks and Determine L

- Room temperature structure of LaAlO3.

- Schematic of the bulk LaAlO3 crystal structure, showing both the rhombohedral unit cell and the eight pseudocubic (pc) unit cells.

Sources

- 1. Lanthanum aluminate - Wikipedia [en.wikipedia.org]

- 2. goodfellow.com [goodfellow.com]

- 3. crystalsubstrates.com [crystalsubstrates.com]

- 4. Lanthanum Aluminate Crystal (LaAlO3) for Sale | Stanford Advanced Materials [stanfordmaterials.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lanthanum Aluminate - SHINKOSHA Crystals for a bright future [shinkosha.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. robwel.ch [robwel.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determining lattice parameters accurately [doitpoms.ac.uk]

- 14. youtube.com [youtube.com]

- 15. crystec.de [crystec.de]

- 16. schlom.mse.cornell.edu [schlom.mse.cornell.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. schlom.mse.cornell.edu [schlom.mse.cornell.edu]

- 21. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Synthesis of Lanthanum Aluminum Oxide (LaAlO3) Nanoparticles

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of lanthanum aluminum oxide (LaAlO3) nanoparticles. We will delve into the core principles, compare various synthesis methodologies, and provide detailed, field-proven protocols. Our focus is on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound (LaAlO3) Nanoparticles

This compound (LaAlO3) is a ceramic material with a perovskite-type crystal structure that has garnered significant attention in materials science.[1][2][3][4] Its unique combination of properties, including a high dielectric constant, excellent thermal stability, and chemical resistance, makes it a valuable material for a wide range of advanced applications.[2][5] In its nanoparticle form, the high surface-area-to-volume ratio further enhances its functionality, particularly in catalysis and as a substrate for thin-film growth.[6]

Key applications for LaAlO3 nanoparticles include:

-

Catalysis: Used as catalysts or catalytic supports in reactions such as the oxidative coupling of methane.[4][6]

-

Microwave Devices: Favorable microwave dielectric properties make it suitable for resonators and high-frequency capacitors.[7][8]

-

Substrates for Thin Films: Its excellent lattice matching with various functional materials makes it an ideal substrate for high-temperature superconductor and ferroelectric thin films.[3]

-

Optical Materials: LaAlO3-based transparent ceramics are used for optical windows in high-energy laser systems and IR sensors.[5]

-

Electronic Devices: It serves as a high-k dielectric layer in advanced transistors and in the formation of two-dimensional electron gases at interfaces with materials like SrTiO3.[5]

Core Principles in LaAlO3 Nanoparticle Synthesis

The synthesis of LaAlO3 nanoparticles primarily relies on "bottom-up" approaches, where the nanoparticles are assembled from atomic or molecular precursors. The choice of synthesis method significantly impacts the final properties of the nanoparticles, such as their size, morphology, crystallinity, and purity. A critical step in most synthesis routes is calcination , a high-temperature heat treatment that facilitates the decomposition of precursors and the crystallization of the desired LaAlO3 perovskite phase.

Commonly employed characterization techniques to validate the synthesis of LaAlO3 nanoparticles include:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.[3][7][8][9]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, size, and agglomeration of the nanoparticles.[3][7][8][10]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the chemical bonds present in the material and confirm the removal of organic precursors.[3][11]

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To determine the optimal calcination temperature by observing the thermal decomposition of the precursor.[11][12]

Dominant Synthesis Methodologies: A Detailed Exploration

Several methods are employed for the synthesis of LaAlO3 nanoparticles, each with its own set of advantages and challenges. Wet-chemical routes like co-precipitation and sol-gel are often favored for their ability to produce nanoparticles at lower temperatures compared to the traditional solid-state reaction method.[13]

The Co-Precipitation Method

Co-precipitation is a widely used, straightforward, and cost-effective method for synthesizing LaAlO3 nanoparticles.[13] It involves the simultaneous precipitation of lanthanum and aluminum hydroxides from a solution of their respective salts by adding a precipitating agent.

3.1.1 Mechanistic Rationale

The core principle of co-precipitation is to achieve a homogeneous mixture of the precursor ions on an atomic scale. By precipitating the metal hydroxides together, a highly mixed precursor is formed. The pH of the solution is a critical parameter; a pH of around 9 is often optimal for the formation of the desired precursor gel.[7][14] Subsequent calcination of this precursor gel leads to the formation of the LaAlO3 perovskite phase.

3.1.2 Detailed Experimental Protocol

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate (La(NO3)3·6H2O) and aluminum nitrate nonahydrate (Al(NO3)3·9H2O) in deionized water with continuous stirring.[11][12][15]

-

Precipitation: Slowly add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH), to the precursor solution under vigorous stirring until a pH of approximately 9 is reached.[11][12][14][15] A gel-like precipitate will form.

-

Aging and Washing: The precipitate is typically aged for a period to ensure complete precipitation. It is then washed repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.[2]

-

Drying: The washed precipitate is dried in an oven, typically at around 120°C, to remove the solvent.[2]

-

Calcination: The dried powder is calcined in a furnace at temperatures ranging from 700°C to 1000°C for several hours.[11][12][15] The calcination temperature directly influences the crystallite size of the resulting LaAlO3 nanoparticles.[11][12][15]

3.1.3 Process Parameter Optimization

| Parameter | Typical Value/Range | Influence on Nanoparticle Properties |

| Precursor Salts | La(NO3)3·6H2O, Al(NO3)3·9H2O | Purity of precursors affects the final product's purity. |

| Precipitating Agent | NaOH, NH4OH | Choice of base can influence the morphology of the precipitate. |

| pH | ~9 | Critical for the co-precipitation of both metal hydroxides.[7][14] |

| Calcination Temperature | 700°C - 1000°C | Higher temperatures lead to larger crystallite sizes.[11][12][15] |

| Calcination Time | 2 - 6 hours | Affects the degree of crystallinity. |

3.1.4 Co-Precipitation Workflow

Caption: Workflow for LaAlO3 nanoparticle synthesis via co-precipitation.

The Sol-Gel Method

The sol-gel method is another popular wet-chemical technique that offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[10] This method involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network in a liquid).

3.2.1 Mechanistic Rationale

In the context of LaAlO3 synthesis, the sol-gel process often utilizes a chelating agent, such as citric acid, which forms stable complexes with the lanthanum and aluminum ions.[10] This complexation ensures that the metal ions are uniformly distributed throughout the solution. Upon heating, a polyesterification reaction can occur (for instance, if ethylene glycol is also added), leading to the formation of a polymeric gel. This gel traps the metal ions in a rigid network, preventing their segregation. The subsequent calcination of this gel burns off the organic components, leaving behind a highly pure and homogeneous LaAlO3 powder.

3.2.2 Detailed Experimental Protocol

-

Precursor Solution: Dissolve lanthanum nitrate and aluminum nitrate in a solvent, which can be a mixture of 2-methoxyethanol and water.[10]

-

Chelation: Add a chelating agent, such as citric acid, to the solution. The molar ratio of citric acid to total metal cations is a key parameter to control.[10][16]

-

Gel Formation: Heat the solution gently (e.g., at 80°C) to promote the formation of a viscous gel.[17]

-

Drying: Dry the gel in an oven to remove the solvent, resulting in a solid precursor.

-

Calcination: Calcine the dried gel at temperatures typically ranging from 600°C to 900°C to obtain the crystalline LaAlO3 nanoparticles.[10]

3.2.3 Process Parameter Optimization

| Parameter | Typical Value/Range | Influence on Nanoparticle Properties |

| Chelating Agent | Citric Acid, EDTA | Affects the stability of the sol and the homogeneity of the gel. |

| Molar Ratio | Citric Acid:Metal Cations (e.g., 1.5:1) | Influences the viscosity of the gel and the final particle size.[16] |

| pH | Variable | Can affect the rate of hydrolysis and condensation reactions.[10] |

| Calcination Temperature | 600°C - 900°C | Lower temperatures compared to solid-state, influences crystallinity.[10] |

3.2.4 Sol-Gel Workflow

Caption: Workflow for LaAlO3 nanoparticle synthesis via the sol-gel method.

The Hydrothermal Method

The hydrothermal method involves carrying out the synthesis in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave. This method is particularly effective for producing highly crystalline nanoparticles directly from the solution, sometimes without the need for a separate calcination step.

3.3.1 Mechanistic Rationale

Under hydrothermal conditions, the solubility of the precursors and the reactivity of the species in solution are significantly increased. This allows for the direct crystallization of the desired product from the solution. The "dissolution-precipitation" mechanism is often at play, where an intermediate hydroxide precipitate dissolves and then recrystallizes as the more stable LaAlO3 phase.[17]

3.3.2 Detailed Experimental Protocol

-

Precursor Mixture: Prepare a co-precipitated gel of lanthanum and aluminum hydroxides as described in the co-precipitation method.

-

Autoclave Loading: Place the precursor gel along with a mineralizer solution (e.g., a NaOH solution) into a Teflon-lined stainless-steel autoclave.

-

Hydrothermal Treatment: Seal the autoclave and heat it to a specific temperature (e.g., 180-250°C) for a set duration (e.g., 12-48 hours). The autogenous pressure will build up inside the vessel.

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting solid product is collected, washed thoroughly with deionized water and ethanol, and then dried.

3.3.3 Process Parameter Optimization

| Parameter | Typical Value/Range | Influence on Nanoparticle Properties |

| Temperature | 180°C - 250°C | Higher temperatures promote better crystallinity.[18] |

| Pressure | Autogenous | Depends on the temperature and the filling volume of the autoclave. |

| Reaction Time | 12 - 48 hours | Longer times can lead to larger and more well-defined crystals. |

| Mineralizer (e.g., NaOH) | Concentration dependent | Influences the dissolution and recrystallization kinetics.[18] |

3.3.4 Hydrothermal Synthesis Workflow

Caption: Workflow for LaAlO3 nanoparticle synthesis via the hydrothermal method.

The Solid-State Reaction Method

The traditional method for preparing polycrystalline LaAlO3 involves a solid-state reaction between the constituent oxides, La2O3 and Al2O3.[2][11] While simple in concept, this method has significant drawbacks for nanoparticle synthesis.

4.1 Mechanistic Rationale

This method relies on the diffusion of ions between the solid reactant particles at very high temperatures. The reactants, typically lanthanum oxide (La2O3) and aluminum oxide (Al2O3), are intimately mixed and then heated to temperatures often exceeding 1500°C to overcome the kinetic barriers for solid-state diffusion and reaction.[11]

4.2 Detailed Experimental Protocol

-

Mixing: Stoichiometric amounts of high-purity La2O3 and Al2O3 powders are thoroughly mixed, often using a ball mill to ensure homogeneity.[2]

-

Calcination: The mixed powder is pressed into pellets and then calcined at very high temperatures, often in multiple stages. For example, a full reaction might require heating to 1600°C for several hours.[11]

4.3 Advantages and Limitations

-

Advantage: Simplicity of the starting materials.

-

Limitations: Requires extremely high reaction temperatures, leading to large, agglomerated particles with low surface area and poor chemical homogeneity.[1][4] This method is generally not suitable for producing well-defined nanoparticles.

4.4 Solid-State Reaction Workflow

Caption: Workflow for bulk LaAlO3 synthesis via solid-state reaction.

Summary and Concluding Remarks

The synthesis of this compound nanoparticles is a versatile process with multiple effective pathways. The choice of method is dictated by the desired particle characteristics and the available resources.

| Synthesis Method | Typical Temp. | Particle Size Control | Crystallinity | Key Advantage | Key Disadvantage |

| Co-Precipitation | 700-1000°C | Moderate | Good | Simple, cost-effective | Potential for impurities |

| Sol-Gel | 600-900°C | Excellent | Excellent | High purity and homogeneity | More complex, uses organic solvents |

| Hydrothermal | 180-250°C | Good | Excellent | High crystallinity at low temp. | Requires specialized equipment (autoclave) |

| Solid-State | >1500°C | Poor | Good | Simple precursors | High energy, large particles |

For researchers aiming to produce high-quality, unagglomerated LaAlO3 nanoparticles with controlled size and high purity, the sol-gel and hydrothermal methods are generally superior. The co-precipitation method remains a viable and economical option for large-scale production where stringent size control is not the primary objective. The solid-state reaction method is largely unsuitable for nanoparticle synthesis but remains relevant for producing bulk ceramic materials.

Future research in this field will likely focus on refining these methods to achieve even greater control over nanoparticle morphology, developing green synthesis routes to minimize environmental impact, and exploring the doping of LaAlO3 nanoparticles to tailor their properties for specific catalytic and electronic applications.

References

-

Sol-Gel Synthesis and Characterization of LaAlO3 Nanoparticles Using Gelatin as Organic Precursor. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-